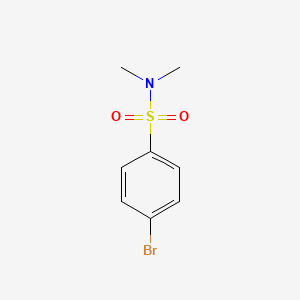

4-Brom-N,N-Dimethylbenzolsulfonamid

Übersicht

Beschreibung

OSM-S-173 ist eine Verbindung aus der Aminothienopyrimidin-Reihe, die Teil des Open Source Malaria Projekts ist. Diese Verbindungsreihe wurde entwickelt, um Malaria zu bekämpfen, eine Krankheit, die durch Plasmodium-Parasiten verursacht wird. Die Aminothienopyrimidin-Reihe, einschließlich OSM-S-173, hat eine vielversprechende Aktivität gegen den Malariaparasiten gezeigt und ist damit ein wichtiger Schwerpunkt der Forschung im Bereich der Entwicklung von Malariamedikamenten .

Wissenschaftliche Forschungsanwendungen

OSM-S-173 has several scientific research applications, particularly in the field of antimalarial drug development. It has been studied for its activity against the malaria parasite and has shown promising results in inhibiting parasite growth. Additionally, OSM-S-173 and related compounds are being explored for their potential use in other areas of medicine, such as cancer research, due to their ability to interact with specific molecular targets .

Wirkmechanismus

Target of Action

It’s known that this compound is mainly used in organic synthesis reactions as a substrate or reagent .

Mode of Action

4-Bromo-N,N-dimethylbenzenesulfonamide interacts with its targets by participating in various organic synthesis reactions . The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its LogP value, a measure of lipophilicity, is around 2.0, indicating moderate lipophilicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N,N-dimethylbenzenesulfonamide. For instance, the reaction conditions, such as temperature and pH, can affect its reactivity . Additionally, safety measures should be taken when handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OSM-S-173 beinhaltet den Aufbau des Thienopyrimidin-Gerüsts. Der Prozess beginnt typischerweise mit der Synthese des Thiophen-Ausgangsmaterials, gefolgt von der Bildung des Aminothienopyrimidin-Gerüsts. Dies beinhaltet mehrere Schritte, einschließlich Halogenierung und der Bildung von Boronsäureestern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für OSM-S-173 nicht detailliert beschrieben sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen für die Produktion in größerem Maßstab, die Sicherstellung der Verfügbarkeit von Ausgangsmaterialien mit hoher Reinheit und die Implementierung effizienter Reinigungsverfahren zur Gewinnung des Endprodukts umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

OSM-S-173 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Gruppe im Molekül durch ein anderes Atom oder eine andere Gruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile unter verschiedenen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, abhängig von den eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

OSM-S-173 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Entwicklung von Malariamedikamenten. Es wurde auf seine Aktivität gegen den Malariaparasiten untersucht und hat vielversprechende Ergebnisse bei der Hemmung des Parasitenwachstums gezeigt. Darüber hinaus werden OSM-S-173 und verwandte Verbindungen aufgrund ihrer Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, auf ihre potenzielle Verwendung in anderen Bereichen der Medizin, wie z. B. der Krebsforschung, untersucht .

Wirkmechanismus

Der Wirkmechanismus von OSM-S-173 beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen im Malariaparasiten. Es wird vermutet, dass die Verbindung die Stoffwechselwege des Parasiten stört, was zu seinem Tod führt. Die genauen molekularen Zielstrukturen und beteiligten Pfade sind noch nicht vollständig geklärt, aber es wird vermutet, dass OSM-S-173 wichtige Enzyme hemmen oder kritische Zellprozesse im Parasiten stören könnte .

Analyse Chemischer Reaktionen

Types of Reactions

OSM-S-173 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

OSM-S-106: Eine weitere Verbindung aus der Aminothienopyrimidin-Reihe, die eine ähnliche antimalarielle Aktivität gezeigt hat.

TCMDC 132385: Eine verwandte Verbindung, die auf ihre Aktivität gegen Malaria untersucht wurde.

Einzigartigkeit von OSM-S-173

OSM-S-173 ist aufgrund seiner spezifischen strukturellen Merkmale und seiner hohen Aktivität gegen den Malariaparasiten einzigartig. Im Vergleich zu ähnlichen Verbindungen hat OSM-S-173 eine bessere Löslichkeit und Stabilität gezeigt, was es zu einem vielversprechenderen Kandidaten für die Weiterentwicklung als Malariamedikament macht .

Eigenschaften

IUPAC Name |

4-bromo-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAUNPZZVCXYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220968 | |

| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-60-8 | |

| Record name | 4-Bromo-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 707-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 707-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-N,N-dimethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF3K42EQT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

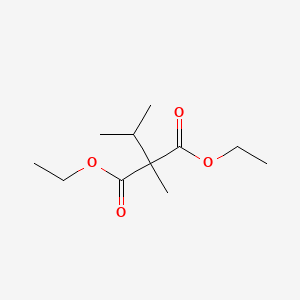

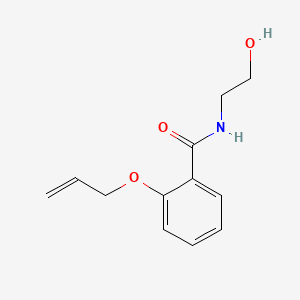

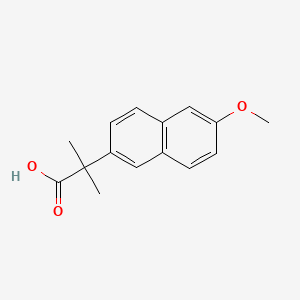

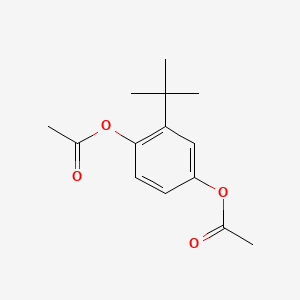

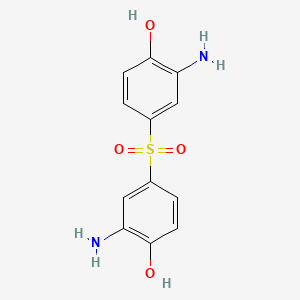

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.